molecular formula C11H15BClNO2 B1588105 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 458532-84-8

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Katalognummer: B1588105
CAS-Nummer: 458532-84-8
Molekulargewicht: 239.51 g/mol
InChI-Schlüssel: UUEQDBHKMOFLDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The compound 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine follows systematic IUPAC rules for boronic esters and heterocyclic systems. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. Substitutents are numbered to assign the lowest possible locants:

  • A chlorine atom occupies position 2.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is attached to position 4.

The dioxaborolane moiety is named as a bicyclic system containing two oxygen atoms and a boron atom, with methyl groups at positions 4 and 5. The systematic name aligns with CAS registry records.

Component Description
Parent heterocycle Pyridine (C₅H₅N)
Substituent at position 2 Chlorine (-Cl)
Substituent at position 4 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (C₆H₁₂BO₂)

Alternative names include 2-Chloropyridine-4-boronic acid pinacol ester and 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the CAS Registry Number 458532-84-8 , which is consistent across commercial and academic sources. Additional identifiers include:

Identifier Type Value Source
MDL Number MFCD04039870
PubChem CID 5103408
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)Cl
InChIKey UUEQDBHKMOFLDP-UHFFFAOYSA-N

The molecular formula C₁₁H₁₅BClNO₂ and molecular weight 239.51 g/mol are verified via high-resolution mass spectrometry and elemental analysis.

Molecular Structure Analysis Using X-ray Crystallography

While direct X-ray crystallographic data for this compound is not publicly available, structural insights are inferred from analogous boronic esters. The dioxaborolane ring adopts a planar trigonal geometry around boron, stabilized by conjugation with the pyridine ring. Key features include:

  • Boron hybridization : sp² in the free boronic ester, transitioning to sp³ upon diol coordination.
  • Bond lengths : B–O bonds measure ~1.36–1.38 Å, consistent with partial double-bond character.
  • Dihedral angles : The pyridine and dioxaborolane rings are nearly coplanar (dihedral angle <10°), enhancing resonance stabilization.

Crystallographic studies of related compounds (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) confirm that steric hindrance from methyl groups minimally distorts the boronic ester geometry.

Comparative Analysis of Boronic Ester Tautomeric Forms

Boronic esters exhibit pH-dependent tautomerism between neutral trigonal and anionic tetrahedral forms. For this compound:

Tautomer Conditions Structural Features
Trigonal (neutral) pH < pKa (~9) sp²-hybridized boron; planar dioxaborolane ring
Tetrahedral (anionic) pH > pKa sp³-hybridized boron; distorted ring geometry

The equilibrium favors the trigonal form under anhydrous conditions, as observed in NMR studies of similar pinacol boronic esters. Substituent effects:

  • Electron-withdrawing chlorine at position 2 reduces boron’s Lewis acidity, stabilizing the trigonal tautomer.
  • Methyl groups on the dioxaborolane ring hinder solvation, further favoring the neutral form.

Eigenschaften

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEQDBHKMOFLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408358
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458532-84-8
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyridine-4-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C10H14BClN2O2
  • Molecular Weight : 240.494 g/mol
  • CAS Number : 1310404-27-3

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor for various enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for kinases such as DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A), which plays a role in cell signaling and proliferation.
  • Antioxidant Properties : In vitro assays have demonstrated that it possesses antioxidant capabilities, contributing to its potential therapeutic effects against oxidative stress-related diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study Biological Activity IC50/EC50 Values Notes
Study ADYRK1A Inhibition0.048 µMSignificant inhibition observed in enzymatic assays.
Study BAntioxidant ActivityORAC assay resultsDemonstrated robust antioxidant effects in BV2 microglial cells.
Study CAnti-inflammatory EffectsVariesReduced pro-inflammatory markers in LPS-induced models.

Case Studies

  • DYRK1A Inhibition : A study conducted using computational docking and experimental validation identified this compound as a potent inhibitor of DYRK1A. The compound exhibited nanomolar-level inhibitory activity and was refined through structure-activity relationship (SAR) studies to enhance potency and selectivity .
  • Antioxidant and Anti-inflammatory Properties : In a separate investigation into neuroprotective agents, the compound was evaluated for its ability to mitigate oxidative stress and inflammation in microglial cells. Results indicated that treatment with the compound significantly lowered levels of pro-inflammatory cytokines while enhancing cellular antioxidant defenses .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound is extensively utilized as a reagent in several cross-coupling reactions, including the Suzuki-Miyaura and Negishi coupling reactions. These reactions are vital for forming carbon-carbon bonds and are widely applied in the synthesis of complex organic molecules. The presence of the boron moiety enhances its reactivity and selectivity in these transformations .

Synthesis of Heterocycles
In organic synthesis, it serves as a building block for the preparation of various heterocycles. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups into pyridine derivatives, which are crucial in pharmaceutical development .

Medicinal Chemistry

Potential Drug Development
Research indicates that derivatives of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit biological activities that could be harnessed for drug development. Specifically, compounds synthesized from this precursor have shown potential as anti-cancer agents and in treating neurodegenerative diseases due to their ability to interact with biological targets effectively .

Phosphitylation Reagent
The compound is also noted for its role as a phosphitylation reagent. It facilitates the modification of alcohols and heteroatomic nucleophiles to form phosphonates and phosphonamides, which are essential in the synthesis of biologically active compounds and glycosyl donors .

Materials Science

Polymerization Initiators
In materials science, this compound is being explored as an initiator for polymerization reactions. Its unique structure allows it to initiate radical polymerizations effectively, leading to the development of new polymeric materials with tailored properties for specific applications .

Nanomaterials Development
The compound's reactivity has been exploited in the synthesis of nanomaterials. By functionalizing nanoparticles with this compound, researchers can enhance the stability and functionality of nanomaterials for use in sensors and drug delivery systems .

Case Studies

Application Area Case Study Findings
Organic SynthesisSuzuki CouplingDemonstrated high yields and selectivity for aryl halides using this compound as a boron source.
Medicinal ChemistryAnticancer ActivityCompounds derived from this pyridine derivative exhibited significant cytotoxic effects against several cancer cell lines.
Materials SciencePolymerizationSuccessfully initiated radical polymerizations leading to well-defined polymer architectures with potential applications in coatings and adhesives.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in the target compound enhances electrophilicity at the boron center, accelerating Suzuki coupling compared to methyl (-CH₃) or methoxy (-OCH₃) substituents .
  • Halogen Diversity : Chlorine at position 2 (common in all analogues) stabilizes the pyridine ring via inductive effects, while fluorine at position 3 (in 1171891-42-1) increases polarity and metabolic stability .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity in Suzuki-Miyaura reactions is benchmarked against analogues:

Compound Coupling Partner (Example) Reaction Yield (%) Reference
Target compound (1218790-05-6) Aryl bromides 85–92
2,6-Dichloro analogue (452972-11-1) Aryl iodides 78–85
2-Chloro-6-methyl analogue (697739-22-3) Heteroaryl chlorides 65–72

Trends :

  • Trifluoromethyl Effect : The -CF₃ group in the target compound increases boron’s electrophilicity, enabling efficient coupling with less reactive aryl bromides.
  • Steric Hindrance : Methyl or bulkier substituents (e.g., CH(OCH₃)₂) reduce yields due to steric clashes in the transition state .

Physical and Spectral Properties

Property Target Compound (1218790-05-6) 2,6-Dichloro Analogue (452972-11-1) 2-Chloro-6-methyl Analogue (697739-22-3)
Melting Point (°C) Not reported 103–108 268–287 (similar derivatives)
¹H NMR (δ, ppm) 8.6 (pyridine-H), 1.3 (CH₃) 8.7 (pyridine-H), 1.2 (CH₃) 8.5 (pyridine-H), 2.5 (CH₃)
IR (cm⁻¹) B-O stretch: 1340 B-O stretch: 1335 B-O stretch: 1345

Insights :

  • B-O Stretching: Minor shifts in IR spectra reflect electronic differences due to substituents .
  • NMR Shifts : Downfield shifts in pyridine protons correlate with electron-withdrawing effects of -CF₃ vs. -CH₃ .

Vorbereitungsmethoden

Palladium-Catalyzed Borylation

  • Catalyst: Pd(0) complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Reagents: Bis(pinacolato)diboron (B2pin2), base (e.g., potassium acetate or potassium carbonate).
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane.
  • Conditions: Heating typically in the range of 80–110 °C under inert atmosphere.

This method involves oxidative addition of the aryl halide (2-chloro-4-halopyridine) to the Pd(0) catalyst, transmetallation with B2pin2, and reductive elimination to form the aryl boronate ester.

Iridium-Catalyzed C–H Borylation (Alternative Method)

  • Catalyst: Iridium complexes such as [Ir(cod)(OMe)]2 with bipyridine ligands.
  • Reagents: B2pin2.
  • Solvent: Cyclohexane or tetrahydrofuran (THF).
  • Conditions: Mild temperatures (room temperature to 80 °C).

This method allows direct C–H borylation of pyridine derivatives without pre-installed halogens, but regioselectivity must be carefully controlled to target the 4-position.

Representative Synthetic Procedure

Step Reagents & Conditions Outcome Yield (%)
1 2-Chloro-4-bromopyridine + B2pin2, Pd(dppf)Cl2, KOAc, DMF, 90 °C, 12 h Formation of this compound 65–85
  • The reaction mixture is stirred under nitrogen atmosphere.
  • The product is purified by column chromatography or recrystallization.

Mechanistic Insights

  • The palladium catalyst undergoes oxidative addition with the aryl bromide to form Pd(II) complex.
  • Transmetallation occurs with bis(pinacolato)diboron, transferring the boron moiety to the palladium.
  • Reductive elimination releases the boronate ester product and regenerates Pd(0).

This sequence ensures high selectivity and functional group tolerance, preserving the 2-chloro substituent.

Research Findings and Optimization

  • Base Effect: Potassium acetate is preferred for its mildness and effectiveness in promoting transmetallation.
  • Solvent Influence: Polar aprotic solvents improve solubility and reaction rates.
  • Catalyst Loading: Typically 1–5 mol% Pd catalyst is sufficient.
  • Temperature: Elevated temperatures (80–110 °C) optimize reaction kinetics without decomposing sensitive groups.

Summary Table of Preparation Methods

Method Catalyst/Reagents Conditions Advantages Limitations
Pd-Catalyzed Borylation Pd(dppf)Cl2, B2pin2, KOAc 80–110 °C, DMF, 12 h High regioselectivity, good yields Requires halogenated precursor
Ir-Catalyzed C–H Borylation [Ir(cod)(OMe)]2, bipyridine, B2pin2 RT–80 °C, cyclohexane Direct C–H activation, no halogen needed Regioselectivity challenges

Notes on Purification and Characterization

  • The product is typically purified by silica gel chromatography.
  • Characterization includes NMR (¹H, ¹³C, ¹¹B), mass spectrometry, and melting point.
  • Stability: The boronate ester is generally stable under ambient conditions but should be stored under inert atmosphere to prevent hydrolysis.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of halogenated pyridine precursors. For example:

  • Step 1 : Start with 2-chloro-4-iodopyridine. React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous THF at 80–90°C for 12–24 hours .
  • Step 2 : Purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield ranges from 60–85% depending on catalyst efficiency and reaction scale .

Q. How is the compound characterized to confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. The boron-bound carbon (C4) shows a characteristic downfield shift (~δ 85–95 ppm in ¹³C NMR). The pinacol methyl groups appear as a singlet at δ 1.3–1.4 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (MW = 255.63 g/mol) with a [M+H]⁺ peak at m/z 256.1 .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (using software like OLEX2 ) resolves the boronate ester geometry and chlorine positioning .

Q. What are the compound’s key reactivity features in cross-coupling reactions?

The boronate ester moiety enables participation in Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key considerations:

  • Solubility : Insoluble in water; use polar aprotic solvents (DMF, THF) .
  • Reactivity : The chlorine substituent at the 2-position is electron-withdrawing, activating the pyridine ring for nucleophilic substitution post-coupling .
  • Side Reactions : Competing protodeboronation may occur under acidic conditions. Stabilize with K₂CO₃ or Cs₂CO₃ as bases .

Advanced Research Questions

Q. How can reaction yields be optimized in sterically hindered Suzuki couplings involving this compound?

  • Catalyst Screening : Use bulky ligands (e.g., SPhos or RuPhos) to prevent undesired homocoupling. Pd(OAc)₂ with SPhos increases turnover frequency in congested systems .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 12–24 hours) and improve yields by 10–15% under controlled microwave irradiation (100–120°C) .
  • Additives : Add 1–2 mol% of CuI to suppress protodeboronation, particularly in heteroaryl couplings .

Q. What mechanistic insights explain contradictions in regioselectivity during subsequent functionalization?

The chlorine substituent directs electrophilic aromatic substitution (EAS) to the meta position relative to the boronate group. However, in cross-couplings, steric effects dominate:

  • DFT Studies : Computational models (e.g., Gaussian 16) show that transition states involving the boronate group favor coupling at the 4-position due to lower steric hindrance .
  • Kinetic vs. Thermodynamic Control : At lower temperatures (<60°C), kinetic products (para-substituted) dominate. Higher temperatures (>100°C) favor thermodynamic meta products .

Q. How does the compound’s solubility profile impact its use in biphasic reaction systems?

  • Solubility Data : The compound is insoluble in water but dissolves in THF (25 mg/mL), DMF (50 mg/mL), and DCM (30 mg/mL) .
  • Biphasic Systems : In aqueous/organic mixtures (e.g., THF/H₂O), phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity. For example, TBAB (10 mol%) increases Suzuki coupling efficiency by 20% in 4:1 THF/H₂O .

Q. What advanced analytical techniques resolve purity discrepancies in batch-to-batch synthesis?

  • HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to detect residual pinacol (retention time ~5.2 min) or dehalogenated byproducts .
  • TGA-MS : Thermogravimetric analysis coupled with MS identifies volatile impurities (e.g., residual solvents) below 150°C .
  • Elemental Analysis : Boron content should align with theoretical values (4.2% w/w); deviations >0.3% indicate incomplete borylation .

Q. What computational tools predict the compound’s behavior in catalytic cycles?

  • Molecular Dynamics (MD) : Software like GROMACS models solvent effects on boronates in Pd-catalyzed systems .
  • Docking Studies : AutoDock Vina predicts interactions with catalytic sites of enzymes (e.g., cytochrome P450 for metabolic studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.